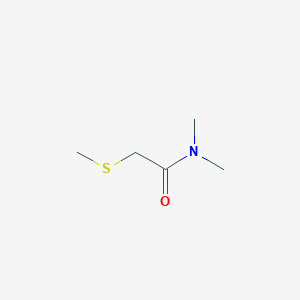![molecular formula C10H6F2O4 B8781781 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid
Vue d'ensemble
Description
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid is an organic compound characterized by the presence of a difluorobenzo dioxole moiety attached to an acrylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, where the difluorobenzo dioxole group is introduced via a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the acrylic acid group.
Substitution: The difluorobenzo dioxole moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety can interact with enzymes and receptors, influencing various biological pathways. The acrylic acid group can participate in reactions that modify the compound’s activity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Uniqueness
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid is unique due to the presence of both the difluorobenzo dioxole and acrylic acid groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
Propriétés
Formule moléculaire |
C10H6F2O4 |
|---|---|
Poids moléculaire |
228.15 g/mol |
Nom IUPAC |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14) |
Clé InChI |
KODLBMVQFGJDOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
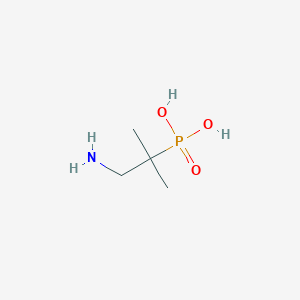
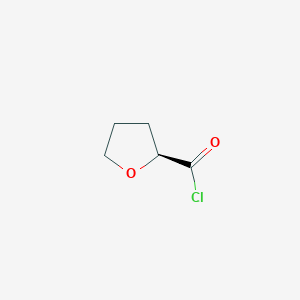
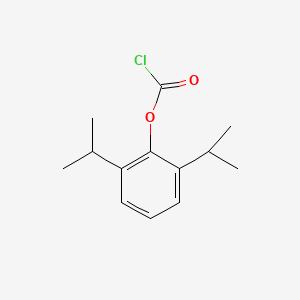
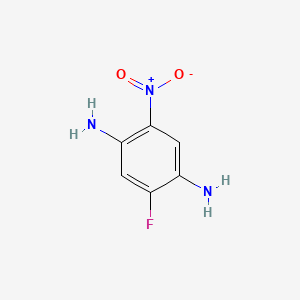
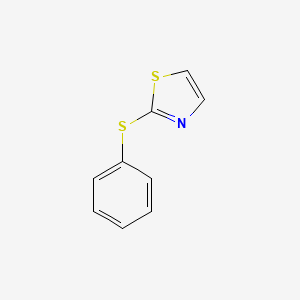
![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)
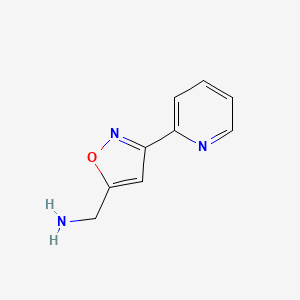
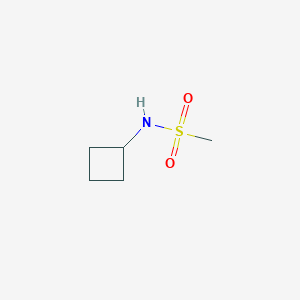
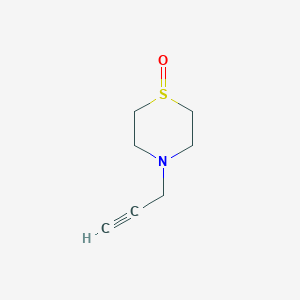
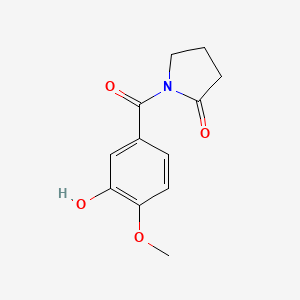
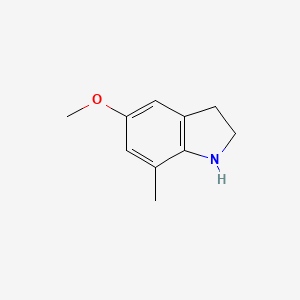
![7-Bromothieno[3,2-d]pyrimidin-2-amine](/img/structure/B8781805.png)
